2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide
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Overview
Description
2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with 2,4,6-trimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds, depending on the specific reaction pathway.
Scientific Research Applications
2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-tri(propan-2-yl)benzenesulfonamide
- 2,4,6-trimethylbenzenesulfonamide
- N-(2,4,6-trimethylphenyl)benzenesulfonamide
Uniqueness
2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2S/c1-14(2)20-12-21(15(3)4)24(22(13-20)16(5)6)28(26,27)25-23-18(8)10-17(7)11-19(23)9/h10-16,25H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZCPAYPKLTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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